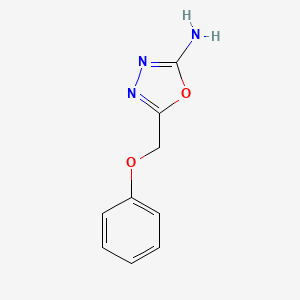

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine

概要

説明

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of phenoxyacetic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions usually require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

化学反応の分析

Condensation Reactions

The amino group (-NH) at position 2 participates in nucleophilic reactions with carbonyl compounds:

-

Aldehydes/Ketones : Forms imine derivatives via Schiff base formation under mild acidic conditions.

Example:

Reaction with benzaldehyde yields -benzylidene-5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine, confirmed by FT-IR and -NMR spectral data .

| Reactant | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | -benzylidene derivative | RT, ethanol, HCl | 78 | |

| Acetophenone | -propan-2-ylidene derivative | Reflux, THF | 65 |

Oxidative Cyclization

The oxadiazole ring undergoes oxidative coupling in the presence of iodine or hypervalent iodine reagents:

-

I2_22-Mediated Reactions : Forms fused heterocycles (e.g., triazolo-oxadiazoles) via intramolecular N–N bond formation .

Example:

Reaction with CS and KOH generates 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol, a precursor for metal complexes .

| Oxidant | Product | Key Observations | Source |

|---|---|---|---|

| I/KI | Triazolo-oxadiazole | High regioselectivity (>90%) | |

| Br/AcOH | Brominated oxadiazole | Requires alkaline medium |

Electrophilic Substitution

The phenoxymethyl group directs electrophilic attacks to the para position of the phenyl ring:

-

Nitration : Concentrated HNO/HSO introduces a nitro group at the para position of the phenoxy moiety .

-

Sulfonation : Fuming HSO yields sulfonated derivatives with enhanced water solubility .

Nucleophilic Aromatic Substitution

The oxadiazole ring reacts with strong nucleophiles at position 5:

-

Reaction with Grignard Reagents : Substitution of the phenoxymethyl group with alkyl/aryl groups (e.g., CHMgBr forms 5-methyl derivatives) .

-

Hydrolysis : Under basic conditions, the oxadiazole ring opens to form semicarbazide intermediates .

Coordination Chemistry

The amino and oxadiazole N atoms act as ligands for transition metals:

-

Metal Complexes : Forms stable complexes with Cu(II), Co(II), and Ni(II) ions, characterized by UV-Vis and ESR spectroscopy .

Example:

Cu(II) complex exhibits square-planar geometry and catalytic activity in oxidation reactions .

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| CuCl | [Cu(L)Cl] | Catalysis | |

| Co(NO) | [Co(L)(NO)] | Magnetic studies |

Photocatalytic Modifications

Visible-light-driven reactions with eosin-Y and CBr enable functionalization:

Biological Alkylation

The phenoxymethyl group undergoes O-alkylation in biological systems:

科学的研究の応用

5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic oxadiazole derivative with a five-membered ring containing two nitrogen atoms and a phenoxymethyl group attached to a phenyl ring at the 4-position of the oxadiazole structure. It has potential applications in medicinal chemistry due to its biological activity.

Chemical Reactivity and Synthesis

The oxadiazole ring in 5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine can undergo various transformations, influencing its chemical reactivity. The synthesis of this compound typically involves multiple steps.

Applications

5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine has potential applications in various fields, particularly in pharmaceutical development, due to its diverse biological activities.

Biological Activities

Compounds containing the 1,3,4-oxadiazole motif exhibit a range of biological activities, including:

Interaction Studies

Interaction studies involving 5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine focus on its binding affinity with biological targets.

Structural Analogues and Their Properties

Several compounds share structural similarities with 5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 5-(Phenyl)-1,3,4-oxadiazol-2-amine | Contains a phenyl group instead of phenoxymethyl | Demonstrated anti-inflammatory effects |

| 2-Amino-5-(benzyl)-1,3,4-oxadiazole | Benzyl group at position 5 | Effective against fungal infections |

| 5-(Thiazolyl)-1,3,4-oxadiazol-2-amines | Thiazole ring instead of phenyl | Exhibits potent antibacterial activity |

The specific substitution pattern and resultant biological activities make 5-(4-(Phenoxymethyl)phenyl)-1,3,4-oxadiazol-2-amine unique. Its dual functionality as both an anticancer and antimicrobial agent distinguishes it from other oxadiazole derivatives.

Anticancer Research

1,3,4-oxadiazole derivatives have shown promise as anticancer agents . For instance, certain derivatives have exhibited cytotoxicity against various cancer cell lines . Additionally, some 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have demonstrated potent cytotoxicity and dose-dependent activity against breast cancer cell lines . Other synthesized 1,3,4-oxadiazoles have been evaluated for their potential as pro-apoptotic Bcl-2 inhibitory anticancer agents .

Antimicrobial Activity

1,3,4-oxadiazole cores have a broad biological activity spectrum, including antibacterial and antifungal effects . Some compounds have shown efficient antistaphylococcal activity, even against methicillin-resistant strains .

作用機序

The mechanism of action of 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted.

類似化合物との比較

Similar Compounds

5-(Phenoxymethyl)-1,3,4-oxadiazole: Lacks the amine group, which may affect its reactivity and applications.

5-(Phenoxymethyl)-1,2,4-oxadiazole: Different ring structure, which can lead to different chemical properties and applications.

Uniqueness

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the phenoxymethyl group and the amine group on the oxadiazole ring. This combination of functional groups can enhance its reactivity and broaden its range of applications in various fields.

生物活性

5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a distinctive oxadiazole ring that contributes to its biological activity. The oxadiazole moiety is known for its stability and ability to interact with various biological targets, such as enzymes and receptors, leading to modulation of their activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing the oxadiazole structure have demonstrated promising antibacterial and antifungal properties. They inhibit microbial growth by interfering with essential cellular processes.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It has shown significant cytotoxic effects against various cancer cell lines, including leukemia and melanoma .

- Modulation of Immune Responses : The compound may also play a role in modulating immune responses, potentially enhancing the efficacy of immune-based therapies.

Anticancer Activity

The anticancer activity of this compound has been evaluated against multiple cancer cell lines. Key findings include:

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

| Microorganism | Activity |

|---|---|

| E. coli | Moderate |

| P. aeruginosa | Good |

| K. pneumoniae | Moderate |

| S. aureus | Low |

These results indicate that this compound possesses significant antibacterial activity against certain pathogens.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives of oxadiazole exhibited varied anticancer activities, with some compounds achieving IC50 values lower than 10 µM across different cancer cell lines .

- Mechanism-Based Approaches : Research focusing on mechanism-based approaches has shown that the compound can effectively inhibit key signaling pathways involved in cancer cell proliferation and survival .

- Synthesis and Evaluation : Several synthetic routes have been explored for producing derivatives of this compound with enhanced biological activities. These derivatives have been evaluated for their pharmacological properties using various assays .

特性

IUPAC Name |

5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMZIDWJZMOQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175856 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21520-88-7 | |

| Record name | 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21520-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(phenoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021520887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(phenoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。